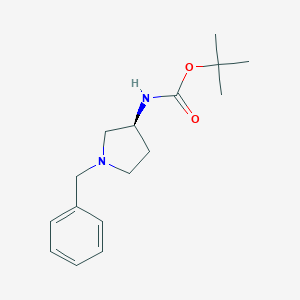

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-benzylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOIDJGLYWEUEK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

CAS Number: 99735-30-5

This technical guide provides a comprehensive overview of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Chemical and Physical Properties

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a chiral pyrrolidine derivative. The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position allows for selective chemical transformations, making it a versatile building block in the synthesis of complex molecules.[1]

| Property | Value | Reference |

| CAS Number | 99735-30-5 | [1] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |

| Molecular Weight | 276.37 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| Storage Temperature | Room Temperature, store in a dry place |

Synthesis

The synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is typically achieved through the protection of the amino group of (S)-3-amino-1-benzylpyrrolidine using di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure in organic synthesis for the introduction of the Boc protecting group onto a primary or secondary amine.

Experimental Protocol: Boc Protection of (S)-3-amino-1-benzylpyrrolidine

This protocol describes a representative procedure for the synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate.

Materials:

-

(S)-3-amino-1-benzylpyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (S)-3-amino-1-benzylpyrrolidine (1.0 equivalent) in dichloromethane.

-

Base Addition: Add triethylamine (1.1-1.5 equivalents) to the solution.

-

Boc Anhydride Addition: Cool the mixture in an ice bath (0 °C). To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.05-1.2 equivalents) in dichloromethane dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary to yield pure (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate.

Caption: Synthetic workflow for the preparation of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate.

Applications in Drug Discovery and Development

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate serves as a crucial chiral building block for the synthesis of a wide range of biologically active molecules. The pyrrolidine scaffold is a common feature in many approved drugs and clinical candidates.[2] The presence of the benzyl group and the protected amine at a stereocenter provides a versatile platform for further chemical modifications.

This intermediate is particularly valuable in the development of:

-

Protease Inhibitors: The pyrrolidine ring can mimic the proline residue in peptide substrates of proteases, leading to the design of potent and selective inhibitors.[1]

-

Kinase Inhibitors: Derivatives of (S)-3-aminopyrrolidine have been explored as scaffolds for the development of dual Abl and PI3K inhibitors for cancer therapy.[3]

-

TNF-α Inhibitors: The pyrrolidine core has been incorporated into novel inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key target in inflammatory diseases.[4]

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The pyrrolidine moiety is a key structural feature in several gliptin drugs used for the treatment of type 2 diabetes.[2]

The general workflow for utilizing this compound in drug discovery involves the deprotection of the Boc group to reveal the free amine, which can then be further functionalized.

Caption: General workflow for the use of the title compound as a building block in drug discovery.

While (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate itself is not known to directly modulate specific signaling pathways, its derivatives are designed to interact with various biological targets, thereby influencing numerous cellular processes. The specific signaling pathway affected depends on the final structure of the drug molecule synthesized using this versatile intermediate. For example, pyrrolidine-based kinase inhibitors would modulate signaling pathways involved in cell growth and proliferation, while TNF-α inhibitors would impact inflammatory signaling cascades.

References

- 1. 99735-30-5(tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate) | Kuujia.com [kuujia.com]

- 2. enamine.net [enamine.net]

- 3. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: Physical Properties of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a chiral pyrrolidine derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry.[1] Its structure, featuring a benzyl-protected pyrrolidine ring and a tert-butoxycarbonyl (Boc) protected amine, makes it a valuable building block for the synthesis of a wide range of biologically active compounds, including potential therapeutic agents.[1] The Boc protecting group allows for selective deprotection under specific reaction conditions, enabling controlled functionalization of the amine group.[1] This technical guide provides a comprehensive overview of the known physical properties of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, along with a representative synthetic protocol and its role as a key intermediate.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is presented below. It is important to note that while some properties are well-defined, others, such as the melting and boiling points for the specific (S)-enantiomer, are not consistently reported in publicly available literature. The data presented is a consolidation of information from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |

| Molecular Weight | 276.37 g/mol | [1] |

| CAS Number | 131852-53-4 | [2] |

| Appearance | Solid (form may vary) | Inferred from general descriptions of carbamates and related compounds. |

| Melting Point | Not consistently reported for the (S)-enantiomer. | Data for related compounds and racemates exists, but not specifically for the (S)-enantiomer. |

| Boiling Point | Not consistently reported. | |

| Solubility | Soluble in organic solvents such as chloroform and toluene; poor solubility in nonpolar organic solvents. | General solubility characteristics of carbamate esters.[3] |

| Storage | Store in a cool, dry place. Keep container tightly closed. | General recommendation for chemical reagents. |

Experimental Protocols

Representative Synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

The following is a general, representative protocol for the synthesis of N-Boc protected benzylpyrrolidines, adapted from literature procedures for similar compounds. This protocol illustrates a common synthetic route.

Materials:

-

(S)-3-Aminopyrrolidine dihydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Boc Protection of (S)-3-Aminopyrrolidine:

-

To a solution of (S)-3-aminopyrrolidine dihydrochloride in a mixture of dichloromethane and water, add triethylamine at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (S)-tert-butyl pyrrolidin-3-ylcarbamate.

-

-

N-Benzylation:

-

Dissolve the Boc-protected pyrrolidine from the previous step in acetonitrile.

-

Add potassium carbonate and benzyl bromide to the solution.

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain (S)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate as a solid.

-

Visualizations

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate.

Caption: Synthetic route to (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate.

Role as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in drug discovery. The Boc group can be removed under acidic conditions to liberate the amine, which can then be further functionalized.

Caption: Utilization as a key synthetic intermediate.

References

- 1. 99735-30-5(tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate) | Kuujia.com [kuujia.com]

- 2. 131852-53-4|(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

This technical guide provides a detailed breakdown of the molecular weight determination for the compound (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, a molecule of significant interest to researchers and professionals in the field of drug development and chemical synthesis.

Molecular Composition and Formula

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a chiral organic compound containing carbon, hydrogen, nitrogen, and oxygen atoms. Its chemical structure consists of a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 3-position with a tert-butoxycarbonyl (Boc) protected amine group. The stereochemistry at the 3-position of the pyrrolidine ring is designated as (S).

The molecular formula for this compound is C₁₆H₂₄N₂O₂ [1].

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Atomic Weights of Constituent Elements

The standard atomic weights for the elements present in the compound are summarized in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011[2][3][4] |

| Hydrogen | H | 1.008[5][6][7][8][9] |

| Nitrogen | N | 14.007[10][11][12][13] |

| Oxygen | O | 15.999[14][15][16][17][18] |

Molecular Weight Calculation

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 16 | 12.011 | 192.176 |

| Hydrogen (H) | 24 | 1.008 | 24.192 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 276.380 |

The calculated molecular weight of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is 276.38 g/mol .

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical flow of the molecular weight calculation, from the molecular formula to the final value.

Caption: Molecular weight calculation workflow.

References

- 1. 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | C16H24N2O2 | CID 3575823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. quora.com [quora.com]

- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 8. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. youtube.com [youtube.com]

- 12. Nitrogen - Wikipedia [en.wikipedia.org]

- 13. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

- 15. princeton.edu [princeton.edu]

- 16. youtube.com [youtube.com]

- 17. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 18. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, a chiral building block with significant applications in medicinal chemistry and organic synthesis. This document includes detailed information on its chemical identity, physicochemical properties, a representative synthesis protocol, and its role as a versatile intermediate in the development of pharmacologically active agents.

Chemical Identity and Physicochemical Properties

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a protected amine derivative featuring a pyrrolidine scaffold, a common motif in many biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and allows for selective deprotection, a crucial feature in multi-step syntheses.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate |

| Synonyms | (S)-1-Benzyl-3-(Boc-amino)pyrrolidine, tert-Butyl N-[(3S)-1-(phenylmethyl)-3-pyrrolidinyl]carbamate |

| Chemical Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.37 g/mol |

| CAS Number | 122536-76-9 (for the starting material (S)-tert-Butyl pyrrolidin-3-ylcarbamate)[1] |

| Canonical SMILES | C1C--INVALID-LINK--C(=O)OC(C)(C)C |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid | Data for the (R)-enantiomer |

| Melting Point | 77-81 °C | Data for the (R)-enantiomer |

| logP | 3.172 | Predicted value for the (R)-enantiomer |

| Storage | Room temperature, sealed in a dry environment | General recommendation for carbamates |

Note: Experimental data for the (S)-enantiomer is limited in publicly accessible literature. The data presented is for the corresponding (R)-enantiomer and is expected to be comparable.

Synthesis and Experimental Protocols

The synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is typically achieved through the N-alkylation of the parent amine, (S)-tert-Butyl pyrrolidin-3-ylcarbamate, with benzyl bromide or a similar benzylating agent. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

Materials:

-

(S)-tert-Butyl pyrrolidin-3-ylcarbamate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (CH₃CN) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of (S)-tert-Butyl pyrrolidin-3-ylcarbamate (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0-3.0 equivalents).

-

To this stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate.

Diagram 1: Synthesis Workflow

Caption: Synthetic workflow for (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate.

Spectroscopic Characterization

While specific experimental spectra for (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Ar-H (benzyl) |

| ~4.80 | br s | 1H | NH |

| ~4.10-4.30 | m | 1H | CH-N(Boc) |

| ~3.60 | s | 2H | CH₂-Ph |

| ~2.80-3.10 | m | 2H | Pyrrolidine CH₂ |

| ~2.50-2.70 | m | 1H | Pyrrolidine CH |

| ~2.20-2.40 | m | 1H | Pyrrolidine CH |

| ~1.80-2.10 | m | 2H | Pyrrolidine CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ |

Table 4: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~155.5 | C=O (carbamate) |

| ~138.0 | Ar-C (quaternary) |

| ~129.0 | Ar-CH |

| ~128.5 | Ar-CH |

| ~127.0 | Ar-CH |

| ~79.0 | C(CH₃)₃ |

| ~60.0 | CH₂-Ph |

| ~55.0 | Pyrrolidine CH₂ |

| ~50.0 | Pyrrolidine CH |

| ~48.0 | Pyrrolidine CH₂ |

| ~30.0 | Pyrrolidine CH₂ |

| 28.4 | C(CH₃)₃ |

Applications in Drug Discovery and Development

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, prized for its conformational rigidity and ability to present substituents in a well-defined three-dimensional space.

The primary application of this compound is as a precursor to chiral 1-benzyl-3-aminopyrrolidine after the removal of the Boc protecting group. This resulting amine is a key intermediate for the synthesis of various pharmacologically active compounds, including but not limited to:

-

Enzyme Inhibitors: The pyrrolidine scaffold can be elaborated to target the active sites of enzymes such as proteases and kinases.

-

Receptor Ligands: The amine functionality provides a handle for the introduction of pharmacophores that interact with specific receptors.

-

Asymmetric Synthesis: The inherent chirality of the molecule is crucial for the stereoselective synthesis of drug candidates, where a specific enantiomer often exhibits the desired biological activity while the other may be inactive or have undesirable side effects.

While specific signaling pathways directly modulated by (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate itself are not documented, its utility lies in the synthesis of molecules that target a wide range of biological pathways implicated in various diseases.

Diagram 2: Role in Drug Discovery

Caption: Pathway from the building block to a biologically active compound.

References

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate IUPAC name

An In-depth Technical Guide on (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

Abstract

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. As a protected amine derivative, its structure incorporates a pyrrolidine ring, a benzyl group, and a tert-butyloxycarbonyl (Boc) protecting group. This strategic combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of complex, biologically active molecules, particularly protease inhibitors and other targeted therapeutics.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery and development, tailored for researchers and professionals in the field.

Chemical Identity and Properties

The formal IUPAC name for this compound is tert-butyl N-[(3S)-1-benzylpyrrolidin-3-yl]carbamate .[2] It is a chiral molecule containing one stereocenter at the third position of the pyrrolidine ring. The Boc group serves as a stable yet readily cleavable protecting group for the amine, allowing for selective chemical transformations at other positions of the molecule.[1]

Physicochemical and Spectroscopic Data

The key quantitative data for (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate are summarized in the table below. This information is crucial for its identification, purification, and use in subsequent synthetic steps.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[(3S)-1-benzylpyrrolidin-3-yl]carbamate | [2] |

| CAS Number | 131852-53-4 | [3] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 276.37 g/mol | [1][2] |

| Exact Mass | 276.183778013 Da | [2] |

| Appearance | White solid (typical) | |

| Topological Polar Surface Area | 41.6 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 5 | [2] |

| XLogP3-AA | 2.7 | [2] |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CN(CC2=CC=CC=C2)C1 | |

| InChIKey | PHOIDJGLYWEUEK-OAHLLOKOSA-N |

Synthesis and Experimental Protocols

The synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate typically involves the protection of an amino group on a pre-formed chiral pyrrolidine ring or the construction of the ring from chiral precursors. A common synthetic route involves the N-benzylation of a chiral 3-aminopyrrolidine derivative followed by Boc protection, or vice-versa.

General Experimental Protocol: Reductive Amination and Boc Protection

This protocol describes a representative synthesis starting from (S)-tert-butyl pyrrolidin-3-ylcarbamate.

Step 1: N-Benzylation via Reductive Amination

-

To a stirred solution of (S)-tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.1 eq).

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure (S)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate.

Logical Workflow for Synthesis

The following diagram illustrates the logical flow of the synthesis described above.

References

The Strategic Intermediate: A Technical Guide to (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

Introduction

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, a chiral-protected amine derivative, has emerged as a crucial building block in the landscape of modern medicinal chemistry. Its structural rigidity and versatile functional groups make it an invaluable intermediate in the synthesis of complex, biologically active molecules, particularly in the development of antiviral therapeutics. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this pivotal compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The precise first synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is not prominently documented in a singular "discovery" paper. Instead, its emergence is intertwined with the broader development of chiral pyrrolidine scaffolds in drug discovery. The pyrrolidine ring is a prevalent structural motif in a multitude of pharmaceuticals due to its ability to introduce conformational rigidity and serve as a key pharmacophore. The strategic placement of the benzyl and tert-butoxycarbonyl (Boc) protecting groups on the (S)-3-aminopyrrolidine core allows for controlled, stereoselective transformations, a critical aspect of modern asymmetric synthesis. Its utility became particularly evident with the rise of protease inhibitors for the treatment of HIV and Hepatitis C Virus (HCV), where precise stereochemistry is paramount for potent biological activity.

Synthetic Protocols

The most common and efficient synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate involves the N-Boc protection of (S)-3-amino-1-benzylpyrrolidine.

Experimental Protocol: N-Boc Protection of (S)-3-amino-1-benzylpyrrolidine

Materials:

-

(S)-3-amino-1-benzylpyrrolidine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Water

-

Cationic surfactant (e.g., DS - manufactured by Sanyo Chemical Industries, Ltd.)

-

48% aqueous sodium hydroxide solution

Procedure:

-

To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a constant-pressure dropping funnel, add 17.6 g (0.1 mol, optical purity 99.5% ee) of (S)-3-amino-1-benzylpyrrolidine.

-

Add 158.7 g of water and 0.2 g of a cationic surfactant.

-

Adjust the pH of the mixture to 11.0 ± 0.5 using a 48% aqueous sodium hydroxide solution.

-

While stirring the mixture at 50-60 °C, slowly add 26.2 g (0.12 mol) of di-tert-butyl dicarbonate over approximately 2 hours.

-

Maintain the pH of the reaction mixture at 11.0 ± 0.5 with the 48% aqueous sodium hydroxide solution throughout the addition.

-

After the addition is complete, continue stirring for an additional hour.

-

Cool the reaction solution to room temperature to allow for crystallization.

-

Collect the crystals by filtration.

-

Dry the resulting crystals under vacuum at 50 °C.

This procedure affords (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate in high yield and purity.

Quantitative Data

The following table summarizes the typical quantitative data obtained from the synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate using the protocol described above.

| Parameter | Value |

| Yield | 94.1% |

| Chemical Purity | 99.1% |

| Optical Purity (ee) | 99.5% |

Applications in Drug Development

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate serves as a key intermediate in the synthesis of several antiviral drugs, most notably protease inhibitors. The pyrrolidine moiety often functions as a crucial component that interacts with the active site of viral proteases.

While direct synthetic routes for all major drugs are often proprietary, the structural similarity of the (S)-1-benzylpyrrolidin-3-yl motif to fragments within potent protease inhibitors suggests its role as a precursor. For instance, the development of HIV protease inhibitors like Darunavir and HCV protease inhibitors such as Telaprevir involves complex chiral amine intermediates where this protected pyrrolidine could be a strategic starting material.[1][2] The pyrrolidine ring in these inhibitors plays a significant role in binding to the protease enzyme.[1]

Logical Relationships in Synthesis and Application

The synthesis and subsequent application of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate can be visualized as a logical workflow.

Caption: Synthetic workflow from starting materials to the final drug application.

Signaling Pathways and Mechanism of Action

It is important to note that (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate itself is not known to be biologically active or directly involved in any signaling pathways. Its significance lies in its role as a synthetic intermediate. The final drug molecules synthesized from this intermediate, such as protease inhibitors, exert their therapeutic effects by targeting specific viral enzymes.

For example, HIV protease inhibitors block the activity of the HIV protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation of new infectious virions. Similarly, HCV protease inhibitors target the NS3/4A serine protease of the hepatitis C virus, which is crucial for viral replication.[3]

The logical relationship of a protease inhibitor's mechanism of action can be illustrated as follows:

Caption: Inhibition of viral protease by a drug synthesized from the intermediate.

Conclusion

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate stands as a testament to the importance of well-designed synthetic intermediates in the advancement of pharmaceutical sciences. Its efficient and high-yielding synthesis provides access to a key chiral building block that has undoubtedly contributed to the development of life-saving antiviral medications. For researchers in drug discovery and development, a thorough understanding of the synthesis and strategic application of such intermediates is essential for the continued innovation of novel therapeutics.

References

- 1. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a chiral organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a protected amine on a chiral pyrrolidine ring with a benzyl group, makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions and allows for selective deprotection, a key feature in multi-step organic synthesis. This guide provides a comprehensive overview of the key chemical features, synthesis, and analytical properties of this compound, based on available data for it and structurally related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is presented below. It is important to note that while some data is specific to this compound, other values are estimated based on closely related structures due to the limited availability of experimentally determined data for this exact molecule.

| Property | Value |

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.38 g/mol |

| IUPAC Name | (S)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate |

| CAS Number | 99735-30-5 (for the racemate) |

| Appearance | Expected to be a solid or oil |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

| Melting Point | Not available |

Synthesis

The synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate typically involves a multi-step process starting from a chiral precursor. A common strategy is the N-benzylation of a protected (S)-3-aminopyrrolidine derivative.

General Synthetic Workflow

The logical flow for the synthesis can be visualized as follows:

Experimental Protocol (Exemplary)

The following is a representative, non-validated protocol based on general procedures for similar compounds. Researchers should optimize these conditions for their specific needs.

Step 1: Boc Protection of (S)-3-Aminopyrrolidine

-

To a solution of (S)-3-aminopyrrolidine dihydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system with water, add a base like triethylamine or sodium bicarbonate (2.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup. Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl pyrrolidin-3-ylcarbamate.

Step 2: N-Benzylation

-

Dissolve the product from Step 1 (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or DMF.

-

Add a base, for instance, potassium carbonate or N,N-diisopropylethylamine (2.0 eq).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate.

Spectroscopic Data (Predicted)

No experimentally verified spectra for (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate are readily available in the public domain. The following data is predicted based on the analysis of structurally similar compounds, such as tert-butyl benzylcarbamate and other N-benzylpyrrolidine derivatives.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 5H | Ar-H (benzyl) |

| ~4.9 | br s | 1H | NH (carbamate) |

| ~4.2 | br s | 1H | CH -NHBoc |

| 3.65 | s | 2H | CH ₂-Ph (benzyl) |

| 2.80 - 3.00 | m | 2H | Pyrrolidine CH ₂ |

| 2.40 - 2.60 | m | 2H | Pyrrolidine CH ₂ |

| 1.90 - 2.20 | m | 2H | Pyrrolidine CH ₂ |

| 1.45 | s | 9H | CH₃ (tert-butyl) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~155-156 | C =O (carbamate) |

| ~138-139 | Ar-C (quaternary, benzyl) |

| ~128-129 | Ar-C H (benzyl) |

| ~127-128 | Ar-C H (benzyl) |

| ~79-80 | C (CH₃)₃ (tert-butyl) |

| ~58-60 | C H₂-Ph (benzyl) |

| ~55-57 | Pyrrolidine C H₂ |

| ~50-52 | C H-NHBoc |

| ~48-50 | Pyrrolidine C H₂ |

| ~30-32 | Pyrrolidine C H₂ |

| ~28 | C(C H₃)₃ (tert-butyl) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretch (carbamate) |

| ~3030 | C-H stretch (aromatic) |

| ~2970, 2870 | C-H stretch (aliphatic) |

| ~1690 | C=O stretch (carbamate) |

| ~1520 | N-H bend (carbamate) |

| ~1170 | C-O stretch (carbamate) |

| ~740, 700 | C-H bend (aromatic) |

Mass Spectrometry (Predicted)

| m/z Value | Assignment |

| 277.19 | [M+H]⁺ |

| 299.17 | [M+Na]⁺ |

| 221.14 | [M - C₄H₈ + H]⁺ |

| 177.12 | [M - Boc + H]⁺ |

| 91.05 | [C₇H₇]⁺ (benzyl fragment) |

Applications in Drug Development

While specific biological activities for (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate are not widely reported, its structural motifs are prevalent in a variety of pharmacologically active molecules. The chiral 3-aminopyrrolidine core is a key component in numerous enzyme inhibitors and receptor ligands. The benzyl group can be a crucial pharmacophore or a protecting group that is removed in a later synthetic step.

This compound is a valuable intermediate for creating libraries of compounds for screening against various biological targets. Its utility is particularly noted in the development of:

-

Protease Inhibitors: The pyrrolidine scaffold can mimic peptide backbones and interact with the active sites of proteases.

-

Neurological Drugs: The pyrrolidine ring is a common feature in compounds targeting the central nervous system.

-

Chiral Ligands: The stereodefined structure makes it a candidate for the synthesis of chiral ligands for asymmetric catalysis.

Due to the lack of specific publicly available data on the biological targets and signaling pathway modulation by (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, a diagram of a specific signaling pathway cannot be provided at this time.

Safety Information

Based on information for similar compounds, (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate should be handled with care in a laboratory setting. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a synthetically valuable chiral building block with significant potential in the field of drug discovery and development. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its key chemical features based on available information and data from closely related analogues. Further research to fully characterize this compound and explore its biological activities is warranted and would be a valuable contribution to the scientific community.

Methodological & Application

Application Note: A Two-Step Synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

This application note details a reliable and efficient two-step synthesis of (S)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate, a valuable building block in medicinal chemistry. The synthesis begins with the commercially available starting material, (S)-3-aminopyrrolidine. The protocol first involves the chemoselective N-protection of the exocyclic primary amine with a tert-butyloxycarbonyl (Boc) group, followed by N-benzylation of the pyrrolidine ring nitrogen via reductive amination.

Overall Synthetic Workflow

The synthesis follows a logical two-step sequence as depicted in the workflow diagram below. This approach ensures high yields and purity of the final product.

Figure 1: Workflow for the synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis.

| Step | Transformation | Starting Material | Product | Mol. Weight ( g/mol ) | Typical Yield (%) | Reaction Time (h) |

| 1 | N-Boc Protection | (S)-3-Aminopyrrolidine | (S)-tert-Butyl (pyrrolidin-3-yl)carbamate | 186.25 | >95 | 2-4 |

| 2 | N-Benzylation (Reductive Amination) | (S)-tert-Butyl (pyrrolidin-3-yl)carbamate | (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate | 276.38 | 85-95 | 12-18 |

Experimental Protocols

Materials and Equipment

-

(S)-3-Aminopyrrolidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

-

Silica gel for column chromatography

Protocol 1: Synthesis of (S)-tert-Butyl (pyrrolidin-3-yl)carbamate (Intermediate)

This protocol describes the selective protection of the primary amino group of (S)-3-aminopyrrolidine.

Signaling Pathway/Logical Relationship Diagram

Figure 2: Mechanism of N-Boc protection.

Procedure:

-

Dissolve (S)-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in a minimal amount of DCM.

-

Add the (Boc)₂O solution dropwise to the stirred amine solution at 0 °C over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, (S)-tert-butyl (pyrrolidin-3-yl)carbamate, is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (Final Product)

This protocol details the N-benzylation of the intermediate via reductive amination.

Procedure:

-

To a solution of (S)-tert-butyl (pyrrolidin-3-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add benzaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20-30 minutes. The reaction is exothermic; maintain the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure (S)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate as a solid or oil.[1]

References

Application Notes and Protocols for (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a valuable chiral building block in organic synthesis and medicinal chemistry. Its structure, featuring a stable tert-butyloxycarbonyl (Boc) protecting group on a chiral pyrrolidine ring with a benzyl group on the nitrogen, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The Boc group provides robust protection of the amine functionality under various reaction conditions and can be readily removed under acidic conditions, allowing for subsequent functionalization. The benzyl group can also be removed via hydrogenolysis, offering another site for modification. This document provides detailed protocols for the synthesis, deprotection, and further application of this compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 131852-53-4 |

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.37 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 77-81 °C[1] |

| Optical Activity | [α]20/D -6°, c = 1% in chloroform[1] |

Experimental Protocols

Synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

This protocol describes the synthesis of the title compound from (S)-3-amino-1-benzylpyrrolidine.

Reaction Scheme:

Caption: Synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate.

Materials:

-

(S)-3-amino-1-benzylpyrrolidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

48% aqueous sodium hydroxide (NaOH) solution

-

Water

-

Cationic surfactant (e.g., DS)

Procedure:

-

To a 500 mL four-necked flask equipped with a stirrer, thermometer, and condenser, add (S)-3-amino-1-benzylpyrrolidine (17.6 g, 0.1 mol).

-

Add water (158.7 g) and a catalytic amount of a cationic surfactant (0.2 g).

-

Adjust the pH of the mixture to 11.0 ± 0.5 using a 48% aqueous NaOH solution.

-

Heat the mixture to 50-60 °C with stirring.

-

Slowly add di-tert-butyl dicarbonate (26.2 g, 0.12 mol) over approximately 2 hours, maintaining the pH at 11.0 ± 0.5 with the NaOH solution.

-

After the addition is complete, continue stirring for 1 hour.

-

Cool the reaction mixture to room temperature to allow for crystallization.

-

Collect the crystals by filtration and dry them under vacuum at 50 °C.

Expected Yield: ~94%

Purity Data:

| Parameter | Value |

|---|---|

| Chemical Purity | 99.1% |

| Optical Purity (ee) | 99.5% |

Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to yield the free amine, (S)-3-amino-1-benzylpyrrolidine, as its trifluoroacetate salt.

Reaction Scheme:

Caption: Boc Deprotection using Trifluoroacetic Acid.

Materials:

-

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v).[2]

-

Allow the reaction mixture to warm to room temperature and stir for 1-5 hours. Monitor the reaction progress by TLC.[3]

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting residue is the trifluoroacetate salt of (S)-3-amino-1-benzylpyrrolidine, which can often be used in the next step without further purification.

Note: To obtain the free amine, an aqueous work-up with a base (e.g., NaHCO₃ or NaOH) would be necessary, followed by extraction with an organic solvent.

Synthesis of a Urea Derivative

This protocol outlines the synthesis of a urea derivative from the deprotected amine.

Workflow:

Caption: Workflow for the synthesis of a urea derivative.

Materials:

-

(S)-3-amino-1-benzylpyrrolidine (prepared as in Protocol 2)

-

An appropriate isocyanate (e.g., phenyl isocyanate)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

Procedure:

-

Dissolve (S)-3-amino-1-benzylpyrrolidine in the anhydrous solvent under an inert atmosphere.

-

Add the non-nucleophilic base (1.1 equivalents).

-

Cool the mixture to 0 °C.

-

Slowly add the isocyanate (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, the reaction mixture can be washed with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data from a Representative Synthesis: The following is a general representation. Actual yields will vary based on the specific isocyanate and reaction conditions.

| Starting Amine | Isocyanate | Product | Yield |

| (S)-3-amino-1-benzylpyrrolidine | Phenyl isocyanate | (S)-1-benzyl-3-(3-phenylureido)pyrrolidine | >90% (typical) |

Applications in Drug Discovery

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate and its derivatives are key intermediates in the synthesis of various therapeutic agents, particularly kinase inhibitors. The pyrrolidine scaffold is a common feature in many kinase inhibitors, where it often serves as a key structural element for binding to the kinase domain.

Example Application: Synthesis of ERK Kinase Inhibitors

Derivatives of 3-aminopyrrolidine are utilized in the development of potent and selective ERK1/2 inhibitors for oncology.[4] The synthesis of these inhibitors often involves the coupling of the deprotected (S)-3-aminopyrrolidine core with a suitable heterocyclic system.

Signaling Pathway Context:

Caption: The MAPK/ERK signaling pathway and the point of inhibition.

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. ERK inhibitors, synthesized using building blocks like (S)-3-aminopyrrolidine, can block the activity of ERK, thereby inhibiting downstream signaling and suppressing tumor growth.[4]

Conclusion

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a versatile and valuable intermediate for the synthesis of complex chiral molecules. The protocols provided herein offer a foundation for its synthesis and derivatization, enabling its application in the development of novel therapeutics, particularly in the field of oncology. The strategic use of its protecting groups allows for selective functionalization, making it an important tool for medicinal chemists and drug development professionals.

References

Application Notes and Protocols: (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate in Medicinal Chemistry

Abstract

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of bioactive molecules. Its unique structural features, including a protected amine and a chiral pyrrolidine ring, make it an essential component in the development of complex pharmaceutical agents. This document provides detailed application notes on its use in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib, and as a scaffold for novel quinolone antibacterial agents. Detailed experimental protocols for relevant biological assays and representative synthetic steps are also provided, along with quantitative data and visual diagrams of signaling pathways and experimental workflows.

Application 1: Intermediate in the Synthesis of Nintedanib

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate serves as a crucial chiral precursor for the synthesis of (S)-3-aminopyrrolidine, which is subsequently incorporated into the structure of Nintedanib. Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.

Mechanism of Action of Nintedanib

Nintedanib targets the ATP-binding pockets of several receptor tyrosine kinases (RTKs), including Platelet-Derived Growth Factor Receptors (PDGFR α and β), Fibroblast Growth Factor Receptors (FGFR 1, 2, and 3), and Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, and 3)[1][2][3]. By inhibiting these receptors, Nintedanib blocks downstream signaling pathways that are critical for the proliferation, migration, and differentiation of fibroblasts, key cell types in the pathogenesis of fibrosis[1].

Signaling Pathway Inhibited by Nintedanib

Caption: Nintedanib inhibits PDGFR, FGFR, and VEGFR signaling pathways.

Synthetic Workflow Overview

The synthesis of Nintedanib from (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate involves a deprotection step to yield the free amine, followed by coupling with the indolinone core structure.

Caption: General synthetic workflow for Nintedanib.

Quantitative Data: In Vitro Kinase Inhibition Profile of Nintedanib

| Kinase Target | IC50 (nM) |

| VEGFR-1 | 34 |

| VEGFR-2 | 21 |

| VEGFR-3 | 13 |

| PDGFR-α | 59 |

| PDGFR-β | 65 |

| FGFR-1 | 69 |

| FGFR-2 | 37 |

| FGFR-3 | 108 |

| Src | 156 |

| Lck | 208 |

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Nintedanib against target tyrosine kinases.

-

Methodology:

-

Recombinant human kinase domains (e.g., VEGFR, FGFR, PDGFR) are incubated with a specific peptide substrate and ATP.

-

Nintedanib is added to the reaction mixture at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using methods such as ELISA, radiometric assays (with ³²P-ATP), or fluorescence-based assays.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the Nintedanib concentration.

-

Protocol 2: Fibroblast Proliferation Assay (BrdU Incorporation)

-

Objective: To assess the effect of Nintedanib on the proliferation of human lung fibroblasts.

-

Methodology:

-

Primary human lung fibroblasts are seeded in 96-well microplates and cultured until sub-confluent.

-

Cells are serum-starved to synchronize their cell cycle.

-

The cells are then stimulated with a mitogen (e.g., PDGF or FGF) in the presence of varying concentrations of Nintedanib.

-

5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium. During DNA synthesis in proliferating cells, BrdU is incorporated into the newly synthesized DNA.

-

The amount of incorporated BrdU is quantified using a specific anti-BrdU antibody in an ELISA-based assay.

-

The absorbance is read using a microplate reader, and the inhibition of proliferation is calculated relative to the stimulated control.

-

Application 2: Scaffold for Quinolone Antibacterial Agents

The chiral 3-aminopyrrolidinyl moiety, derived from (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, is a key pharmacophore in a number of potent quinolone antibacterial agents. This substituent at the C-7 position of the quinolone core has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.

Mechanism of Action of Quinolone Antibiotics

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[4][5]. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death[4][6].

Signaling Pathway (Bacterial DNA Replication)

Caption: Quinolones inhibit DNA gyrase and topoisomerase IV.

Synthetic Workflow Overview

A general approach to synthesizing 7-(3-aminopyrrolidinyl)quinolones involves the deprotection of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate followed by nucleophilic aromatic substitution with a 7-fluoroquinolone core.

Caption: General synthetic workflow for 7-(3-aminopyrrolidinyl)quinolones.

Quantitative Data: In Vitro Antibacterial Activity (MIC, µg/mL)

| Compound | S. aureus | MRSA | S. epidermidis | E. faecalis | E. coli | P. aeruginosa |

| Ciprofloxacin | 0.13 | 128 | 0.13 | 1 | 0.008 | 0.13 |

| Quinolone-Pyrrolidine Analog 1 | 0.031 | 16 | 0.016 | 0.13 | 0.016 | 0.5 |

| Quinolone-Pyrrolidine Analog 2 | 0.008 | 4 | 0.008 | 0.063 | 0.008 | 0.25 |

MIC (Minimum Inhibitory Concentration) values are representative and compiled from literature sources for analogous compounds.

Experimental Protocols

Protocol 3: General Synthesis of a 7-((S)-3-aminopyrrolidin-1-yl)quinolone

-

Objective: To synthesize a quinolone antibacterial agent by coupling (S)-3-aminopyrrolidine with a 7-fluoroquinolone core.

-

Methodology:

-

Deprotection: (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is subjected to catalytic hydrogenation (e.g., using Pd/C and H2 gas) to remove both the benzyl and Boc protecting groups, yielding (S)-3-aminopyrrolidine.

-

Coupling: The resulting (S)-3-aminopyrrolidine is reacted with a 7-fluoroquinolone core (e.g., 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) in a suitable solvent such as acetonitrile or DMSO, often in the presence of a non-nucleophilic base like triethylamine or DBU.

-

The reaction mixture is heated to promote the nucleophilic aromatic substitution at the C-7 position.

-

Purification: The final product is purified by recrystallization or column chromatography.

-

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the minimum concentration of a synthesized quinolone that inhibits the visible growth of a bacterium.

-

Methodology:

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with appropriate growth medium.

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Positive (no drug) and negative (no bacteria) controls are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

References

- 1. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-(-)-1-BENZYL-3-(BOC-AMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a versatile chiral building block prized in medicinal chemistry and drug development for its stereodefined pyrrolidine scaffold. The pyrrolidine ring is a common motif in a multitude of biologically active compounds. The presence of the tert-butyloxycarbonyl (Boc) and benzyl (Bn) protecting groups on the 3-amino and 1-positions, respectively, allows for selective deprotection and subsequent functionalization, making it an ideal starting material for the synthesis of complex chiral molecules.

This document provides detailed application notes on the utility of this building block in the synthesis of key drug targets, including Dipeptidyl Peptidase-4 (DPP-IV) inhibitors and C-C Chemokine Receptor 2 (CCR2) antagonists. It also includes specific experimental protocols and diagrams of relevant biological pathways.

Key Applications

The chiral (S)-3-aminopyrrolidine core, accessible from (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, is a key pharmacophore in several classes of therapeutic agents:

-

DPP-IV Inhibitors: These are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The pyrrolidine moiety often plays a crucial role in binding to the S1 pocket of the DPP-IV enzyme.

-

CCR2 Antagonists: By blocking the CCR2 receptor, these molecules can inhibit the migration of monocytes and macrophages to sites of inflammation, making them promising candidates for treating inflammatory diseases like rheumatoid arthritis, multiple sclerosis, and atherosclerosis.

-

Kinase Inhibitors: The aminopyrrolidine scaffold has been employed in the development of dual Abl and PI3K inhibitors, which are targets in cancer therapy.

Experimental Protocols

Deprotection Strategies

To utilize (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, one or both protecting groups must be removed. The choice of deprotection strategy depends on the desired final product and the compatibility of other functional groups.

1. Benzyl Group Removal (Hydrogenolysis):

This method selectively removes the N-benzyl group to yield (S)-tert-butyl pyrrolidin-3-ylcarbamate, leaving the Boc group intact for further reactions at the 3-amino position.

-

Protocol: To a solution of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (1.0 eq) in methanol or ethanol, add Palladium on carbon (10% w/w, ~0.1 eq). The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature for 12-24 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the debenzylated product.

2. Boc Group Removal (Acidolysis):

This method selectively removes the Boc group to yield (S)-1-benzylpyrrolidin-3-amine, allowing for functionalization at the 3-amino position.

-

Protocol: Dissolve (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane or dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 4-10 eq) or hydrochloric acid (4M in dioxane). The reaction is typically stirred at room temperature for 1-4 hours and monitored by TLC or LC-MS. Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Application Example 1: Synthesis of a Key Intermediate for DPP-IV Inhibitors

While many syntheses of DPP-IV inhibitors like Vildagliptin start from L-proline, the following protocol illustrates the construction of a similar and crucial intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which highlights the N-acylation of a pyrrolidine ring, a key step in synthesizing these inhibitors.[1][2]

Workflow for Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

Caption: Synthetic workflow for a DPP-IV inhibitor intermediate.

Protocol for the Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (8): [2]

-

To a suspension of L-proline (20.0 g, 0.174 mol) in THF (200 mL), add chloroacetyl chloride (19.7 ml, 0.261 mol) at room temperature.

-

Reflux the reaction mixture for 2 hours.

-

After completion, cool the mixture to room temperature, dilute with water (20 mL), and stir for 20 minutes.

-

Add saturated brine (20 mL) and ethyl acetate (200 mL).

-

Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

Protocol for the Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (9): [2]

-

To a solution of compound 8 (10.0 g, 0.052 mol) in dichloromethane (200 mL), slowly add a solution of dicyclohexylcarbodiimide (10.8 g, 0.052 mol) in dichloromethane at 10–15 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for an additional 1 hour.

-

Filter the reaction mixture and wash the residue with DCM.

-

Concentrate the filtrate to yield the amide product.

Protocol for the Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (6): [2]

-

To a suspension of amide 9 (4.0 g, 0.0209 mol) in THF (40 mL), add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.

-

Stir at room temperature for 45 minutes and then concentrate under vacuum.

-

Purify the residue to obtain the final product.

| Step | Product | Starting Material | Yield (%) |

| 1 | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | L-proline | ~90% |

| 2 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | ~85% |

| 3 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | ~75% |

Application Example 2: General Strategy for the Synthesis of CCR2 Antagonists

The (S)-3-aminopyrrolidine scaffold is a common feature in many CCR2 antagonists. The general synthetic approach involves the deprotection of a suitable precursor, such as (S)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate, followed by N-acylation or reductive amination to introduce the desired side chains that confer CCR2 inhibitory activity.

General Synthetic Workflow for CCR2 Antagonists

Caption: General workflow for synthesizing CCR2 antagonists.

General Protocol for N-Acylation:

-

The deprotected (S)-3-aminopyrrolidine derivative (1.0 eq) is dissolved in an aprotic solvent like dichloromethane or DMF.

-

A base, such as triethylamine or diisopropylethylamine (1.5-2.0 eq), is added.

-

The desired acylating agent (e.g., a substituted benzoyl chloride or a carboxylic acid activated with a coupling agent like HATU or EDCI) (1.1 eq) is added, often at 0 °C.

-

The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

The reaction is quenched with water or a saturated aqueous solution of NH₄Cl.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography.

Relevant Signaling Pathways

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for drug development.

Caption: Simplified PI3K/Akt signaling pathway.

Abl Kinase Signaling

The Abl tyrosine kinase is involved in cell differentiation, division, adhesion, and stress response. The fusion protein Bcr-Abl, resulting from a chromosomal translocation, has constitutively active kinase activity and is a key driver of chronic myeloid leukemia (CML).

Caption: Bcr-Abl oncogenic signaling pathways.

CCL2/CCR2 Signaling Pathway

The CCL2/CCR2 signaling axis is a major pathway regulating the migration of monocytes and macrophages. CCL2 (a chemokine) binds to its receptor CCR2 (a G-protein coupled receptor), initiating downstream signaling that leads to chemotaxis.

Caption: CCL2/CCR2 signaling leading to chemotaxis.

References

Application Notes and Protocols for (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a valuable chiral building block and precursor for organocatalysts used in asymmetric synthesis. Its rigid pyrrolidine scaffold and defined stereochemistry at the C3 position make it an excellent starting material for the generation of catalysts that can effectively control the stereochemical outcome of various chemical transformations. The Boc-protecting group on the amine allows for selective manipulation of the molecule, while the benzyl group on the ring nitrogen influences the steric and electronic environment of the catalyst. This document provides detailed application notes and protocols for the use of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate and its derivatives in asymmetric catalysis, with a focus on the asymmetric Michael addition reaction.

Key Applications

The deprotected form of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, (S)-1-benzylpyrrolidin-3-amine, is a chiral diamine that can be employed as an organocatalyst. These catalysts are particularly effective in promoting reactions that proceed through enamine or iminium ion intermediates. A primary application of such catalysts is in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.

Asymmetric Michael Addition of Aldehydes to Nitroalkenes

Chiral pyrrolidine derivatives are effective catalysts for the enantioselective conjugate addition of aldehydes to nitroalkenes, yielding synthetically useful γ-nitro aldehydes with high stereocontrol. The catalytic cycle typically involves the formation of a chiral enamine between the secondary amine of the catalyst and the aldehyde. This enamine then attacks the nitroalkene, with the chiral environment of the catalyst directing the approach of the electrophile to one face of the enamine, thereby inducing asymmetry in the product.

Experimental Protocols

Protocol 1: Deprotection of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate to (S)-1-benzylpyrrolidin-3-amine

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, which can then be used as a chiral organocatalyst.

Materials:

-

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (S)-1-benzylpyrrolidin-3-amine. The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Asymmetric Michael Addition of Propanal to β-Nitrostyrene Catalyzed by a Derivative of (S)-1-benzylpyrrolidin-3-amine

This protocol outlines a general procedure for the asymmetric Michael addition, which can be adapted for various aldehydes and nitroalkenes. The catalyst used is a bifunctional thiourea derivative synthesized from (S)-2-(aminomethyl)-1-N-Boc-pyrrolidine, a closely related analogue. This example serves as a template for the application of catalysts derived from (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate.

Materials:

-

Propanal

-

β-Nitrostyrene

-

Chiral pyrrolidine-based thiourea organocatalyst (e.g., synthesized from a derivative of (S)-1-benzylpyrrolidin-3-amine)

-

Toluene (anhydrous)

-

Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the chiral pyrrolidine-based organocatalyst (10 mol%).

-

Add anhydrous toluene to dissolve the catalyst.

-

Add β-nitrostyrene (1.0 eq).

-

Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add propanal (2.0 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at the specified temperature and monitor the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the product by standard analytical techniques (NMR, HRMS) and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC.

Quantitative Data Summary